4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride
Description
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-6(9)2-3-10-7(5)4-8;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDBERCXNYKRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467721 | |
| Record name | 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152402-97-6 | |
| Record name | 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride typically involves the chlorination of 2-methyl-3-pyridinemethanol. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Chemistry
- Intermediate for Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
- Reactivity Studies: Its dual substitution pattern (chloromethyl and chlorine) enhances its reactivity, making it valuable for various synthetic applications .
Biology
- Biological Activity: Preliminary studies suggest that 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride exhibits antimicrobial and anticancer properties. It is studied for its potential to inhibit certain enzymes and receptors, influencing cellular pathways related to neurotransmission and cell signaling .
- Enzyme Inhibition: The compound has shown inhibitory effects on acetylcholinesterase, which is crucial for regulating neurotransmitter levels .
Medicine
- Therapeutic Development: It is being explored as a building block for new therapeutic agents, particularly in the development of drugs targeting microbial infections and cancer .
- Cytotoxicity Studies: In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential utility in oncology .
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial Activity | Exhibits activity against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The study found that treatment with varying concentrations led to increased rates of apoptosis, suggesting a promising avenue for cancer therapy development .
Neuropharmacological Effects
Research into the neuropharmacological properties revealed that compounds structurally related to 4-Chloro-2-(chloromethyl)-3-methylpyridine could modulate neurotransmitter levels, impacting cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride
- CAS Number : 152402-97-6
- Molecular Formula : C₇H₈Cl₃N
- Molecular Weight : 212.50 g/mol
- Structure : Features a pyridine ring substituted with chloro groups at positions 2 and 4, a methyl group at position 3, and a chloromethyl group at position 2, with a hydrochloride salt .
Applications and Significance Primarily used as a synthetic intermediate or impurity in pharmaceuticals, notably in proton pump inhibitors (PPIs) like Lansoprazole and Rabeprazole . Its structural features enable reactivity in alkylation and nucleophilic substitution reactions.
Comparison with Structurally Similar Compounds
2-(Chloromethyl)-4-methoxypyridine Hydrochloride
- CAS : 62734-08-1
- Molecular Formula: C₇H₈Cl₂NO
- Molecular Weight : 209.05 g/mol
- Key Differences :
- Replaces the 3-methyl group with a methoxy (-OCH₃) group.
- Impact : Enhanced electron-donating properties due to methoxy, increasing solubility in polar solvents.
- Applications : Intermediate in antihistamines or antifungal agents.
2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride
- CAS : 142885-96-9
- Molecular Formula : C₈H₉Cl₃N
- Molecular Weight : 240.52 g/mol
- Key Differences: Additional methyl group at position 5.
Comparative Analysis Table
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, critical for nucleophilic substitution in drug synthesis.
- Alkoxy chains (e.g., 3-methoxypropoxy) improve solubility and bioavailability in pharmaceuticals .
Safety Considerations :
- Compounds with multiple chloro groups (e.g., 152402-97-6) often exhibit higher toxicity (H302/H314 hazards) .
Industrial Relevance :
- The target compound’s stringent storage requirements reflect its reactivity and instability compared to analogs .
Biological Activity
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C7H7Cl2N
- Molecular Weight: 176.04 g/mol
- CAS Number: 11506744
- Chemical Structure: The compound features a pyridine ring substituted with chlorine and chloromethyl groups, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, influencing pathways related to neurotransmission and cell signaling.
Enzyme Inhibition
Studies have shown that compounds similar to 4-Chloro-2-(chloromethyl)-3-methylpyridine can inhibit enzymes involved in neurotransmitter metabolism. For example, its structural analogs have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the synaptic cleft .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Cytotoxicity: In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular signaling pathways.
Data Table: Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The study found that treatment with varying concentrations led to increased rates of apoptosis, suggesting a promising avenue for cancer therapy development .
- Neuropharmacological Effects : Research into the neuropharmacological properties revealed that compounds structurally related to 4-Chloro-2-(chloromethyl)-3-methylpyridine could modulate neurotransmitter levels, impacting cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases .
Q & A
Q. How to resolve contradictory reports on the compound’s biological activity across cell lines?
- Methodological Answer : Variability in IC₅₀ values (e.g., 5–50 µM in cancer cells) may stem from differential expression of target proteins (e.g., EGFR). Use CRISPR knockouts and isoform-specific inhibitors to isolate mechanisms. Dose-response curves with Hill coefficients >1 suggest cooperative binding .
Data Contradiction Analysis
Example : Conflicting solubility data in DMSO (20 mg/mL vs. 35 mg/mL) may arise from lot-to-lot purity variations or residual solvents. Validate via Karl Fischer titration (<0.1% H₂O) and HPLC purity checks (>98%) before experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
